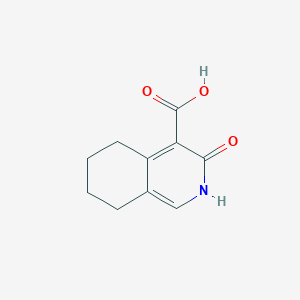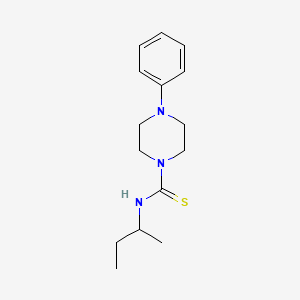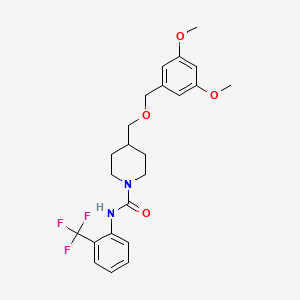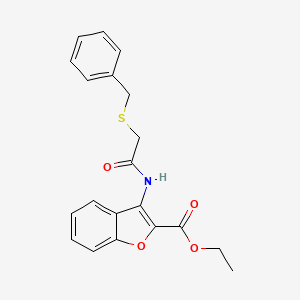
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid: is an organic compound belonging to the class of tetrahydroisoquinolines. It has a molecular formula of C10H11NO3 and a molecular weight of 193.20. This compound is known for its high reactivity and is used in the synthesis of pharmaceuticals and related drugs.
科学的研究の応用
Chemistry:
- Used as a starting material to create more complex molecules with potential therapeutic properties.
Biology:
- Employed in the synthesis of novel derivatives of phenylalanine, which are valuable for drug design and development.
Medicine:
- Tetrahydroisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.
Industry:
- Utilized in the synthesis of pharmaceuticals and related drugs.
作用機序
Target of Action
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
準備方法
Synthetic Routes and Reaction Conditions:
Pictet–Spengler Reaction: This traditional method involves the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.
Bischler–Napieralski Reaction: This method involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid.
Enyne Metathesis: A modern approach that involves the reaction of enynes with catalysts to form cyclic compounds.
[2 + 2 + 2] Cycloaddition: This reaction involves the cycloaddition of three components to form a six-membered ring.
Diels–Alder Reaction: This method involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.
Industrial Production Methods: Industrial production methods for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned reactions under optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Tetrahydroisoquinolines can be oxidized to form isoquinolines.
Reduction: These compounds can be hydrogenated to form decahydroisoquinolines.
Substitution: Functionalization via multicomponent reactions is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used in the presence of co-oxidants like H2O2.
Major Products:
Oxidation: Isoquinoline.
Reduction: Decahydroisoquinoline.
Substitution: Various functionalized tetrahydroisoquinolines.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: An important structural motif of various natural products and therapeutic lead compounds.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in the synthesis of medicinally important derivatives.
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid is unique due to its high reactivity and its use as a starting material to create more complex molecules with potential therapeutic properties.
特性
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCWRRGOYPJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2842887.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![1-(benzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2842893.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)
![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)

![ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2842901.png)
![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)

